molecular formula C11H11NO4 B12580276 3-Buten-2-one, 3-[hydroxy(4-nitrophenyl)methyl]- CAS No. 203111-49-3

3-Buten-2-one, 3-[hydroxy(4-nitrophenyl)methyl]-

Cat. No.: B12580276
CAS No.: 203111-49-3
M. Wt: 221.21 g/mol
InChI Key: MGLTVXYJTUVPPH-UHFFFAOYSA-N
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Description

3-Buten-2-one, 3-[hydroxy(4-nitrophenyl)methyl]- is an organic compound with the molecular formula C11H11NO4 It is characterized by the presence of a butenone group and a hydroxy-substituted nitrophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Buten-2-one, 3-[hydroxy(4-nitrophenyl)methyl]- typically involves the aldol condensation reaction between p-nitrobenzaldehyde and methyl vinyl ketone. The reaction is catalyzed by bases such as sodium hydroxide or potassium hydroxide. The reaction is carried out in an organic solvent like ethanol or methanol to ensure the solubility of the reactants .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques like recrystallization and chromatography are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

3-Buten-2-one, 3-[hydroxy(4-nitrophenyl)methyl]- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Buten-2-one, 3-[hydroxy(4-nitrophenyl)methyl]- has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Buten-2-one, 3-[hydroxy(4-nitrophenyl)methyl]- involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophiles in biological systems. This interaction can lead to the inhibition of enzymes or the modification of proteins, thereby exerting its biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 4-Hydroxy-4-(4-nitrophenyl)butan-2-one
  • 3-Buten-2-one, 4-(4-hydroxy-3-methoxyphenyl)-
  • 3-Buten-2-one, 3-[hydroxy(2-nitrophenyl)methyl]-
  • 3-Buten-2-one, 3-[hydroxy(3-nitrophenyl)methyl]-
  • 3-Buten-2-one, 3-[hydroxy(5-hydroxy-2-nitrophenyl)methyl]-

Uniqueness

3-Buten-2-one, 3-[hydroxy(4-nitrophenyl)methyl]- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the nitro group and the hydroxy group on the phenyl ring allows for diverse chemical modifications and potential biological activities .

Properties

CAS No.

203111-49-3

Molecular Formula

C11H11NO4

Molecular Weight

221.21 g/mol

IUPAC Name

3-[hydroxy-(4-nitrophenyl)methyl]but-3-en-2-one

InChI

InChI=1S/C11H11NO4/c1-7(8(2)13)11(14)9-3-5-10(6-4-9)12(15)16/h3-6,11,14H,1H2,2H3

InChI Key

MGLTVXYJTUVPPH-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C(=C)C(C1=CC=C(C=C1)[N+](=O)[O-])O

Origin of Product

United States

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